(3-Aminophenyl)(4-bromophenyl)methanone
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Overview
Description
(3-Aminophenyl)(4-bromophenyl)methanone is an organic compound with the molecular formula C13H10BrNO. It is a derivative of benzophenone, where one phenyl ring is substituted with an amino group at the 3-position and the other phenyl ring is substituted with a bromine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(4-bromophenyl)methanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . For example, 3-aminophenylboronic acid can be coupled with 4-bromobenzoyl chloride in the presence of a palladium catalyst and a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Aminophenyl)(4-bromophenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, the amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Similar structure but lacks the bromine atom.
(4-Aminophenyl)(4-bromophenyl)methanone: Similar structure but with the amino group at the 4-position
Uniqueness
(3-Aminophenyl)(4-bromophenyl)methanone is unique due to the specific positioning of the amino and bromine substituents, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in various fields compared to its analogs .
Properties
IUPAC Name |
(3-aminophenyl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZDQRYGVLZZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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